(5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a benzylidene group and a tert-butylphenoxyethoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce the corresponding benzyl derivative .
Scientific Research Applications
(5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The benzylidene and phenoxyethoxy groups may enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- (5Z)-5-(2,4-Dimethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 4-[(5Z)-5-[4-(Dibutylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
(5Z)-5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butylphenoxyethoxy group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
Molecular Formula |
C22H23NO3S2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO3S2/c1-22(2,3)16-7-9-17(10-8-16)25-11-12-26-18-6-4-5-15(13-18)14-19-20(24)23-21(27)28-19/h4-10,13-14H,11-12H2,1-3H3,(H,23,24,27)/b19-14- |
InChI Key |
OQMZOYPZNIBHPO-RGEXLXHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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